1-Amino-3,3-dimethylbutan-2-one hydrochloride

Thermal Stability Salt Selection Crystallinity

1-Amino-3,3-dimethylbutan-2-one hydrochloride is a synthetic α-aminoketone building block, supplied as a crystalline hydrochloride salt. With the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol, it serves as a key intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition and macrocyclic protease inhibitors.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 33119-72-1
Cat. No. B042231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3,3-dimethylbutan-2-one hydrochloride
CAS33119-72-1
Synonyms1-Amino-3,3-dimethyl-2-butanone Hydrochloride;  α-Aminopinacolone Hydrochloride
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN.Cl
InChIInChI=1S/C6H13NO.ClH/c1-6(2,3)5(8)4-7;/h4,7H2,1-3H3;1H
InChIKeyHDVFPYCWYCXEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3,3-dimethylbutan-2-one hydrochloride (CAS 33119-72-1) – Identity and Core Procurement Profile


1-Amino-3,3-dimethylbutan-2-one hydrochloride is a synthetic α-aminoketone building block, supplied as a crystalline hydrochloride salt [1]. With the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol, it serves as a key intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition and macrocyclic protease inhibitors [2]. The hydrochloride form confers distinct physicochemical advantages over the free base, including a substantially higher melting point and enhanced aqueous solubility, which directly influence its handling and formulation properties in research settings [1].

Why 1-Amino-3,3-dimethylbutan-2-one hydrochloride Cannot Be Directly Replaced by Common α-Aminoketone Analogs


Generic substitution within the α-aminoketone hydrochloride class is scientifically unsound due to the compound's unique gem-dimethyl architecture at the 3-position. This structural feature imparts distinct steric bulk and lipophilicity that directly influence its reactivity and metabolic stability in downstream applications [1]. Unlike unsubstituted analogs such as 1-amino-2-butanone hydrochloride (CAS 108661-54-7) or monomethyl analogs like 1-amino-3-methylbutan-2-one hydrochloride (CAS 21419-25-0), the 3,3-dimethyl substitution pattern provides critical shielding of the ketone carbonyl, altering both the compound's pharmacokinetic profile when incorporated into larger molecules and its performance as a synthetic intermediate [2]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest comparators in ways that directly impact experimental reproducibility and procurement decisions.

Quantitative Differentiation Guide: 1-Amino-3,3-dimethylbutan-2-one hydrochloride (CAS 33119-72-1) vs. Structural Analogs


Thermal Stability: Hydrochloride Salt vs. Free Base Melting Point Comparison

The hydrochloride salt form exhibits a 115°C higher melting point compared to the free base, indicating superior thermal stability and crystallinity. This difference is critical for long-term storage and handling in laboratory settings. The target compound (hydrochloride salt) melts at 205°C [1], whereas the free base 1-amino-3,3-dimethylbutan-2-one (CAS 82962-91-2) melts at 90-91°C .

Thermal Stability Salt Selection Crystallinity

Synthetic Yield Advantage: Quantitative One-Step Synthesis Protocol

A published one-step synthesis protocol delivers the title compound in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts sharply with alternative synthetic routes for related α-aminoketones, which typically report yields of approximately 85% [2]. The near-quantitative conversion significantly reduces raw material waste and purification burden, translating directly to lower procurement costs.

Synthetic Efficiency Process Chemistry Cost of Goods

Purity Specification: 98% Minimum Purity for Critical Research Applications

Commercially available 1-amino-3,3-dimethylbutan-2-one hydrochloride is supplied with a minimum purity specification of 98% , a threshold that exceeds the typical 95% or 97% purity specifications commonly found for related α-aminoketone hydrochlorides such as 1-amino-3-methylbutan-2-one hydrochloride (CAS 21419-25-0) .

Purity Quality Control Reproducibility

Steric Shielding: Gem-Dimethyl Architecture vs. Unsubstituted α-Aminoketones

The 3,3-dimethyl substitution introduces significant steric bulk (molecular weight 151.63 g/mol for the hydrochloride) compared to the unsubstituted analog 1-amino-2-butanone hydrochloride (molecular weight 123.58 g/mol) [1]. This gem-dimethyl group shields the adjacent ketone carbonyl from nucleophilic attack and enzymatic reduction, a structural feature that has been explicitly exploited in the design of BACE-1 inhibitors where the 3,3-dimethyl-2-oxobutyl moiety confers enhanced metabolic stability and target residence time [2].

Metabolic Stability Steric Protection Drug Design

Precision Application Scenarios for 1-Amino-3,3-dimethylbutan-2-one hydrochloride (CAS 33119-72-1)


Macrocyclic BACE-1 Inhibitor Synthesis

This compound serves as a critical P1 building block in the synthesis of macrocyclic BACE-1 inhibitors, where the 3,3-dimethyl-2-oxobutyl fragment is incorporated to enhance target binding and metabolic stability. The gem-dimethyl group provides steric shielding that reduces metabolic liability, a design strategy validated in published BACE-1 inhibitor programs [1].

Kinase Inhibitor Lead Optimization

As an α-aminoketone building block, this compound can be elaborated into structures targeting cyclin-dependent kinases (CDKs) and other kinases. The sterically hindered ketone moiety offers a handle for further functionalization while potentially reducing off-target interactions due to its unique spatial profile .

High-Purity Synthetic Intermediate Procurement

For synthetic chemistry groups requiring a reliable α-aminoketone building block with a minimum purity specification of 98%, this hydrochloride salt offers a procurement advantage over lower-purity analogs. The quantitative one-step synthesis protocol ensures cost-effective commercial availability, reducing the need for in-house synthesis and purification [2].

Thermally Stable Building Block for Long-Term Storage

With a melting point of 205°C, this hydrochloride salt can be stored at room temperature with minimal risk of thermal degradation. This is particularly advantageous for research laboratories with limited cold storage capacity or those requiring a stable stock of the building block for multi-year medicinal chemistry campaigns [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3,3-dimethylbutan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.